1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylurea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylurea is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzodioxole ring fused with a pyrazine moiety, connected through a urea linkage. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylurea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and pyrazine derivatives.
Formation of Urea Linkage: The key step involves the formation of the urea linkage between the benzodioxole and pyrazine moieties. This can be achieved through a reaction between an isocyanate derivative of one component and an amine derivative of the other.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzodioxole and pyrazine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, bases, and metal catalysts. Reaction conditions vary depending on the desired transformation, but often involve heating and the use of inert atmospheres.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylurea has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new materials and catalysts.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. The exact pathways depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylamine and 1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylcarbamate share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the urea linkage in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-pyrazin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-12(16-11-6-13-3-4-14-11)15-8-1-2-9-10(5-8)19-7-18-9/h1-6H,7H2,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLXMKPLFWSZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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